(1-butyl-3-methyl-1H-pyrazol-4-yl)methanamine

Descripción general

Descripción

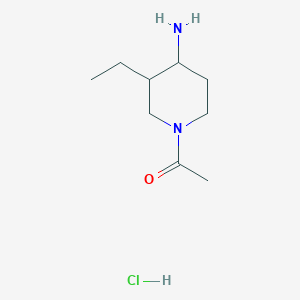

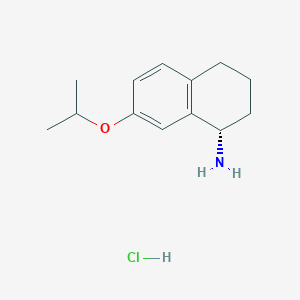

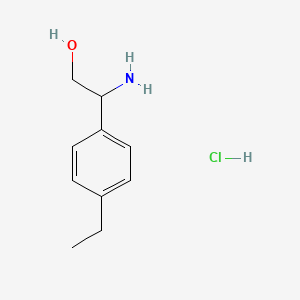

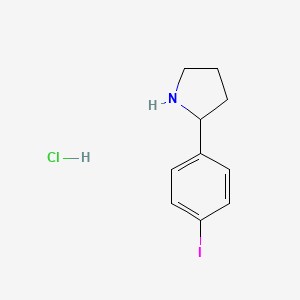

“(1-butyl-3-methyl-1H-pyrazol-4-yl)methanamine” is a chemical compound with the molecular formula C9H17N3 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “(1-butyl-3-methyl-1H-pyrazol-4-yl)methanamine” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted with a butyl group, a methyl group, and a methanamine group .

Chemical Reactions Analysis

While specific chemical reactions involving “(1-butyl-3-methyl-1H-pyrazol-4-yl)methanamine” are not available, pyrazole derivatives are known to be involved in a variety of chemical reactions. For instance, they can act as ligands in coordination chemistry , and they can undergo reactions such as N-alkylation .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study by Becerra et al. (2021) focuses on the synthesis of related pyrazole compounds, demonstrating methods of creating novel structures using (1-butyl-3-methyl-1H-pyrazol-4-yl)methanamine or similar compounds. This contributes to the broader understanding of pyrazole compound synthesis (Becerra, Cobo, & Castillo, 2021).

Metal Complex Formation

- Research by Choi et al. (2015) explores the formation of Cobalt(II) complexes using pyrazole derivatives, including compounds similar to (1-butyl-3-methyl-1H-pyrazol-4-yl)methanamine. This work sheds light on the potential for these compounds in forming metal complexes with specific geometries (Choi et al., 2015).

Photocytotoxicity and Imaging

- A study by Basu et al. (2014) demonstrates the use of iron(III) complexes involving pyrazole derivatives for photocytotoxicity in red light and cellular imaging, showing the potential biomedical applications of these compounds (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Novel Drug Candidates

- Kumar et al. (2013) synthesized a series of 3-aryl-1-phenyl-1H-pyrazole derivatives, demonstrating the potential for compounds similar to (1-butyl-3-methyl-1H-pyrazol-4-yl)methanamine to act as inhibitors for certain enzymes, indicating their potential in drug discovery (Kumar, Jain, Parle, Jain, & Kumar, 2013).

Anticonvulsant Agents

- Research by Pandey and Srivastava (2011) includes the synthesis of Schiff bases from pyrazole derivatives, showing potential anticonvulsant activities, which could be relevant for similar compounds like (1-butyl-3-methyl-1H-pyrazol-4-yl)methanamine (Pandey & Srivastava, 2011).

Antipsychotic Agents

- Wise et al. (1987) conducted a study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a related class of compounds, for their potential as novel antipsychotic agents. This suggests the utility of (1-butyl-3-methyl-1H-pyrazol-4-yl)methanamine in similar pharmacological roles (Wise et al., 1987).

Anticancer and Antimicrobial Agents

- Research by Katariya et al. (2021) on 1,3-oxazole clubbed pyridyl-pyrazolines, which are structurally similar to (1-butyl-3-methyl-1H-pyrazol-4-yl)methanamine, demonstrates their potential as anticancer and antimicrobial agents, indicating a possible application for (1-butyl-3-methyl-1H-pyrazol-4-yl)methanamine in these areas (Katariya, Vennapu, & Shah, 2021).

Antimicrobial Evaluation

- A study by Visagaperumal et al. (2010) on derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, which are structurally related to (1-butyl-3-methyl-1H-pyrazol-4-yl)methanamine, showed these compounds' antimicrobial activities, suggesting potential for similar applications (Visagaperumal, Praveen, Sudeepthi, Prasanthi, Sravani, & Satyanarayana, 2010).

Direcciones Futuras

The future directions for research on “(1-butyl-3-methyl-1H-pyrazol-4-yl)methanamine” and similar compounds could involve exploring their potential applications in medicinal chemistry, given the wide range of biological activities exhibited by pyrazole derivatives . For instance, they could be studied for their potential as anti-inflammatory agents , or as modulators of various enzymes and receptors .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various cellular targets, such as macrophage cells .

Mode of Action

Related compounds have been shown to inhibit no and pge 2 production and cytokines production (tnf-α, il-6, il-1β) in lps-induced raw2647 macrophage at 10 μM concentration .

Biochemical Pathways

Related compounds have been found to affect the production of no and pge 2, which are key mediators in inflammatory responses .

Result of Action

Related compounds have been found to exhibit anti-inflammatory effects, potentially through the inhibition of no and pge 2 production .

Propiedades

IUPAC Name |

(1-butyl-3-methylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-3-4-5-12-7-9(6-10)8(2)11-12/h7H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERXCMXLYRJFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=N1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-butyl-3-methyl-1H-pyrazol-4-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1376621.png)

![1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1376629.png)